molecular formula C11H17N3 B8311207 2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine

2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine

Cat. No. B8311207
M. Wt: 191.27 g/mol
InChI Key: DEUIMZKPTXOXJO-UHFFFAOYSA-N
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Patent
US08987307B2

Procedure details

2-Methyl-3′-nitro-3,4,5,6-tetrahydro-2H-[1,4′]bipyridinyl (650 mg, 2.94 mmol) and 10% palladium on carbon (156 mg, 0.15 mmol) in EtOH were stirred under 1 atmosphere of hydrogen gas for 16 hours. Filtration followed by removal of volatiles under reduced pressure gave the title compound (200 mg, 36%) which was used in the next step without further purification.
Name
2-Methyl-3′-nitro-3,4,5,6-tetrahydro-2H-[1,4′]bipyridinyl
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
156 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[N+:14]([O-])=O.[H][H]>[Pd].CCO>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH2:14]

Inputs

Step One
Name
2-Methyl-3′-nitro-3,4,5,6-tetrahydro-2H-[1,4′]bipyridinyl
Quantity
650 mg
Type
reactant
Smiles
CC1N(CCCC1)C1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
156 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by removal of volatiles under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1N(CCCC1)C1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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